Physicochemical Profiling and Analytical Workflows for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride
Physicochemical Profiling and Analytical Workflows for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride
Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals.
Executive Summary
6-Propoxy-1H-benzimidazol-2-amine hydrochloride (often referred to as amino-oxibendazole HCl or N-(demethyl formate) oxibendazole) is a critical chemical entity in both pharmaceutical manufacturing and food safety monitoring[][2]. It serves a dual role: as a synthetic impurity generated during the production of the broad-spectrum anthelmintic drug oxibendazole, and as the primary in vivo metabolite following the administration of the parent drug in mammalian systems[3][]. This whitepaper provides an authoritative breakdown of its physicochemical properties, metabolic causality, and a self-validating analytical protocol for its quantification in complex biological matrices.
Structural and Physicochemical Causality
Understanding the physicochemical behavior of this compound is fundamental to designing effective extraction and chromatographic methods. The core molecule features a benzimidazole scaffold with an exocyclic amine at the C2 position and a lipophilic propoxy chain at the C6 position[][2].
In its free base form, amino-oxibendazole is highly lipophilic and exhibits poor aqueous solubility, which severely limits its utility as a stable analytical reference standard[5]. To circumvent this, the compound is synthesized as a hydrochloride salt. Protonation occurs preferentially at the endocyclic imine nitrogen (N3) of the benzimidazole ring. This ion-dipole enhancement drastically lowers the crystal lattice energy in aqueous media, facilitating rapid and complete dissolution necessary for precise pharmacokinetic profiling.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | 6-propoxy-1H-benzimidazol-2-amine hydrochloride | Standard nomenclature defining the functional groups and salt form[]. |
| CAS Number | 1538624-34-8 (Salt) / 1239340-33-0 (Base) | Unique identifiers required for regulatory tracking and standard procurement[][2]. |
| Molecular Formula | C₁₀H₁₃N₃O · HCl | Indicates the 1:1 stoichiometric protonation of the base[]. |
| Molecular Weight | 227.69 g/mol (Salt) / 191.23 g/mol (Base) | Critical for precise molarity calculations in LC-MS/MS calibration curves[][2]. |
| Topological Polar Surface Area | 63.9 Ų (Base) | Predicts moderate membrane permeability and dictates the need for organic solvent extraction[2]. |
| XLogP3 | ~1.5 (Base) | Indicates inherent lipophilicity; drives the requirement for salting-out mechanisms during sample preparation[2]. |
Metabolic Pathway and Pharmacokinetics
Oxibendazole exhibits low systemic bioavailability due to extensive first-pass hepatic metabolism[3]. When administered, hepatic hydrolases rapidly cleave the carbamate ester linkage of the parent drug. This enzymatic hydrolysis results in the loss of a methyl formate group, generating 6-propoxy-1H-benzimidazol-2-amine[3][].
Because the parent drug is rapidly depleted from plasma, regulatory food safety programs (such as the European ProSafeBeef project) monitor this specific amino metabolite as the primary biomarker for anthelmintic residue in edible tissues (e.g., bovine muscle and liver)[6][7].
Caption: Metabolic conversion of oxibendazole to its amino metabolite via hepatic hydrolysis.
Validated Analytical Workflow: UPLC-MS/MS Quantification
To reliably quantify 6-propoxy-1H-benzimidazol-2-amine hydrochloride in complex biological matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UPLC-MS/MS is the industry standard[6][7]. The following protocol is designed as a self-validating system : the inclusion of an isotopically labeled internal standard ensures that any matrix-induced ion suppression or extraction losses are mathematically corrected in real-time.
Step-by-Step Methodology
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Matrix Disruption & Spiking: Homogenize 2.0 g of tissue sample. Spike the homogenate with a known concentration of an isotopically labeled internal standard, such as Amino-oxibendazole-d7 (CAS: 1397-89-3)[8]. Causality: The deuterium label shifts the mass-to-charge ratio (m/z) without altering the physicochemical extraction efficiency, providing a perfect internal baseline.
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Solvent Partitioning: Add 10 mL of pre-chilled acetonitrile to the homogenate and vortex for 1 minute. Causality: Acetonitrile acts as a rapid protein precipitant, denaturing enzymes that could further degrade the analyte.
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Salting-Out Extraction: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 2 minutes. Causality: The MgSO₄ induces an exothermic hydration reaction that effectively sequesters free water. Simultaneously, the NaCl increases the ionic strength of the aqueous phase, forcing the moderately polar amino-oxibendazole into the organic acetonitrile layer via the salting-out effect[7].
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Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve distinct phase separation.
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Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1 mL of the organic supernatant to a microcentrifuge tube containing 50 mg of C18 sorbent. Vortex and centrifuge. Causality: The C18 silica selectively binds non-polar matrix interferents (e.g., triglycerides and phospholipids) while leaving the target analyte in solution[7].
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UPLC-MS/MS Acquisition: Inject the purified extract onto a C18 UPLC column. Utilize a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The acidic mobile phase (pH ~2.7) ensures the benzimidazole ring remains fully protonated, maximizing ionization efficiency and signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode[6].
Caption: Step-by-step QuEChERS extraction and UPLC-MS/MS workflow for metabolite quantification.
Stability and Storage Directives
As a hydrochloride salt, 6-propoxy-1H-benzimidazol-2-amine is relatively stable under standard laboratory conditions. However, the exocyclic amine is susceptible to slow oxidative degradation if exposed to prolonged UV light or high humidity.
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Solid State: Store in a desiccator at 2–8°C, protected from light.
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Stock Solutions: Solutions prepared in methanol or acetonitrile should be stored at -20°C in amber glass vials to prevent photodegradation and solvent evaporation, ensuring standard curve integrity over a 30-day validation period.
References
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CAS 1538624-34-8 Amino Oxibendazole HCl - BOC Sciences Source: bocsci.com URL:
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1H-Benzimidazol-2-amine, 6-propoxy- | C10H13N3O | CID 97182228 - PubChem Source: nih.gov URL:2
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N-(Demethyl Formate) Oxibendazole-d7 Hydrochloride - LGC Standards Source: lgcstandards.com URL:8
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Plasma disposition, faecal excretion and in vitro metabolism of oxibendazole following oral administration in horses - PubMed Source: nih.gov URL:3
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Depletion and bioavailability of 14C-oxibendazole residues in swine tissues - PubMed Source: nih.gov URL:5
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Emergency slaughter of casualty cattle increases the prevalence of anthelmintic drug residues in muscle - ResearchGate Source: researchgate.net URL:6
-
Advanced systems for the rapid detection of anthelmintic drugs in food Source: dcu.ie URL:7
-
Oxibendazole Impurities - BOC Sciences Source: bocsci.com URL:
Sources
- 2. 1H-Benzimidazol-2-amine, 6-propoxy- | C10H13N3O | CID 97182228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plasma disposition, faecal excretion and in vitro metabolism of oxibendazole following oral administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion and bioavailability of 14C-oxibendazole residues in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. N-(Demethyl Formate) Oxibendazole-d7 Hydrochloride [lgcstandards.com]
